[4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate
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Overview
Description
[4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate: is a complex organic compound that features a tetrazole ring, a nitro group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate typically involves the formation of the tetrazole ring through a cycloaddition reaction between a nitrile and an azide. This reaction is often carried out under acidic conditions with the use of catalysts such as Lewis acids or amine salts . The nitro group can be introduced through nitration reactions, while the benzenesulfonate moiety is typically added via sulfonation reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate can undergo further oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known for its ability to mimic carboxylic acids, making it a valuable scaffold in drug design .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing tetrazole rings have shown promise as antifungal, antibacterial, and anticancer agents .
Industry: In industrial applications, this compound is used in the development of new materials, such as high-energy materials and polymers. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate involves its interaction with specific molecular targets. The tetrazole ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The nitro group can participate in redox reactions, affecting cellular processes. The benzenesulfonate moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
- 1-(Methylsulfanylmethyl)-5-(4-nitrophenoxy)tetrazole
- 1- and 2-Methyl-5-(4-nitrophenoxy)tetrazoles
- 5-(4-Nitrophenoxy)tetrazole
Uniqueness: [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate is unique due to the presence of both a tetrazole ring and a benzenesulfonate moiety. This combination provides a distinct set of chemical properties, such as enhanced solubility and reactivity, which are not commonly found in other tetrazole derivatives .
Properties
IUPAC Name |
[4-nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5S/c19-18(20)10-6-7-13(12(8-10)17-9-14-15-16-17)23-24(21,22)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCZKYXLXMYIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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